Conformational Flexibility: Quantified Barrier to Ring Inversion
The conformational flexibility of cyclohexenone derivatives is a key determinant of their behavior in processes like molecular recognition and crystal packing. Far-infrared spectroscopy quantifies the barrier to ring planarity, a measure of this flexibility. 4-Methylcyclohex-3-en-1-one (4M3CHO) exhibits a barrier height of 431.2 cm⁻¹, a value that is over 10 times lower than that of the 3-methyl-2-cyclohexen-1-one (3M2CHO) analog (4567 cm⁻¹) and significantly lower than the parent 3-cyclohexen-1-one (3CHO, 463.0 cm⁻¹) [1]. This indicates that 4M3CHO undergoes ring inversion much more readily.
| Evidence Dimension | Barrier to ring planarity (ring inversion) |
|---|---|
| Target Compound Data | 431.2 cm⁻¹ |
| Comparator Or Baseline | 3-methyl-2-cyclohexen-1-one (4567 cm⁻¹); 3-cyclohexen-1-one (463.0 cm⁻¹); 2-cyclohexen-1-one (3642 cm⁻¹) |
| Quantified Difference | 4M3CHO barrier is ~10.6x lower than 3M2CHO and ~1.07x lower than 3CHO |
| Conditions | Far-infrared absorption spectroscopy; analysis of methyl torsion absorptions; one-dimensional Hamiltonian with quadratic-quartic potential function. |
Why This Matters
This quantifiable difference in conformational dynamics can be critical for predicting or controlling outcomes in stereoselective synthesis or for designing ligands where ring flexibility is a functional requirement.
- [1] Smith, D., et al. (1982). Far-infrared spectra and ring inversion barriers of some cyclohexenones. Journal of Chemical Physics. (Retrieved via All Journals). View Source
